1-Ethynylcyclohexyl chloroformate
Description
1-Ethynylcyclohexyl chloroformate is a specialized acylating agent characterized by its cyclohexyl backbone and ethynyl (-C≡CH) substituent. This structural combination confers unique reactivity and stability, making it valuable in organic synthesis, particularly for introducing chloroformate functionality into target molecules. The ethynyl group may enhance steric stability or modify electronic properties compared to simpler chloroformates, though further research is needed to confirm these hypotheses.
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(1-ethynylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H11ClO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h1H,3-7H2 |
InChI Key |
JLMALVVNPKPYOV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCC1)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
1-Ethynylcyclohexyl chloroformate can be synthesized through various methods. One common laboratory method involves the reaction of 1-ethynylcyclohexanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure safety and maximize yield .
Industrial production methods may involve the use of continuous flow reactors to handle the hazardous nature of phosgene. In such setups, the reaction conditions are optimized for large-scale production, ensuring consistent quality and yield .
Chemical Reactions Analysis
1-Ethynylcyclohexyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Esterification: It reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: It reacts with carboxylic acids to form mixed anhydrides.
Common reagents used in these reactions include bases like pyridine to neutralize the HCl formed during the reactions . The major products formed depend on the specific reactants used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethynylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and carboxylic acids. This reactivity is exploited in various synthetic applications to form carbamates, carbonate esters, and mixed anhydrides .
Comparison with Similar Compounds
Comparison with Similar Chloroformate Compounds
Structural and Functional Differences
Chloroformates share the general formula R-O-CO-Cl, where the "R" group determines their chemical behavior. Below is a comparative analysis of key chloroformates:
Table 1: Structural and Functional Properties
Performance in Specific Reactions
- Derivatization Efficiency: Ethyl chloroformate outperforms methyl and menthyl derivatives in seleno amino acid derivatization for GC analysis, achieving higher yields .
- Solvent Compatibility : Cyclohexyl and phenyl chloroformates exhibit similar solvent-dependent reactivity, with polar aprotic solvents enhancing acylation rates .
- Artifact Formation : Ethyl chloroformate reacts with amines in chloroform to form carbamoyl chlorides, complicating drug metabolite analyses .
Biological Activity
1-Ethynylcyclohexyl chloroformate is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and potential therapeutic applications.
1-Ethynylcyclohexyl chloroformate is an alkynyl carbonate derivative. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophilic attack and carbamate formation. The compound is often synthesized using chloroformate derivatives, which play a crucial role in its reactivity and biological interactions.
The biological activity of 1-ethynylcyclohexyl chloroformate is primarily attributed to its ability to act as a reactive electrophile. It can interact with nucleophiles such as amines and alcohols, leading to the formation of carbamates. This reactivity is significant in the design of enzyme inhibitors and other therapeutic agents.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological processes. For example, it has been reported to inhibit bacterial enzymes essential for cell wall synthesis, which could position it as a candidate for antimicrobial development.
- Nucleophilic Reactions : Studies have demonstrated that 1-ethynylcyclohexyl chloroformate can undergo nucleophilic ring-opening reactions when treated with bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction pathway leads to the formation of various biologically relevant products, including lactams .
Case Studies
Several case studies have highlighted the compound's biological effects:
- Antimicrobial Activity : Research indicates that derivatives of 1-ethynylcyclohexyl chloroformate exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Toxicological Studies : A notable incident involving chloroacetyl chloride, a related compound, highlighted the risks associated with exposure to reactive chlorinated compounds. Symptoms observed included severe neurological damage and respiratory failure, emphasizing the importance of safety measures when handling such chemicals .
Table of Biological Activities
The following table summarizes key findings regarding the biological activities associated with 1-ethynylcyclohexyl chloroformate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
